N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
CAS No.: 1006876-28-3
Cat. No.: VC3059706
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006876-28-3 |
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Molecular Formula | C14H21BN2O3 |
Molecular Weight | 276.14 g/mol |
IUPAC Name | N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C14H21BN2O3/c1-6-16-12(18)11-8-7-10(9-17-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18) |
Standard InChI Key | TVMRHMZREIYXSR-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC |
Introduction
Compound Identification and Chemical Structure
Basic Identity and Nomenclature
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide represents a functionalized pyridine derivative with specific substituents that contribute to its chemical behavior and synthetic utility. The compound is registered with CAS number 1006876-28-3 and possesses several synonyms commonly used in scientific literature and commercial contexts . The diverse nomenclature reflects different approaches to describing its structure, with emphasis on various functional aspects of the molecule.
The compound possesses several alternative names that highlight different structural features:
The IUPAC name for this compound is N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide, which systematically describes its structure according to international chemical nomenclature standards .
Molecular Identifiers and Structural Representation
For computational chemistry and database purposes, the compound is represented by several standard identifiers. The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC) provides a linear text representation of its chemical structure, enabling computational analysis and molecular modeling . Additionally, the InChI Key (TVMRHMZREIYXSR-UHFFFAOYSA-N) serves as a fixed-length identifier for the compound, facilitating database searches and structure verification .
The molecular structure features several key components:
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A pyridine ring with substituents at positions 2 and 5
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An ethylcarbamoyl (ethylamide) group at position 2
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A boronic acid pinacol ester group at position 5
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The tetramethyl-1,3,2-dioxaborolane structure that constitutes the pinacol protecting group for the boronic acid
Physical and Chemical Properties
Fundamental Physical Properties
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide possesses distinct physical characteristics that define its behavior in various experimental and practical contexts. The compound exists as a solid at room temperature with specific physical properties that are important for its handling, storage, and application in synthetic procedures.
Property | Value | Reference |
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Molecular Formula | C₁₄H₂₁BN₂O₃ | |
Molecular Weight | 276.14 g/mol | |
Physical State | Solid | |
Melting Point | 52-54°C | |
Recommended Storage Temperature | 2-8°C or Ambient | |
MDL Number | MFCD13191367 |
The melting point range of 52-54°C indicates a relatively pure compound with a defined crystalline structure . This property is particularly important for confirming compound identity and purity in laboratory settings. The molecular weight calculations from different sources show high consistency (276.13914 g/mol , 276.143 g/mol , 276.14 g/mol ), supporting the assigned molecular formula C₁₄H₂₁BN₂O₃.
Structural Analysis and Related Compounds
Structural Features and Considerations
The structure of N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide incorporates several important functional groups that define its chemical behavior. The compound features a 2,5-disubstituted pyridine core, with an ethylamide group at position 2 and a boronic acid pinacol ester at position 5. This arrangement of substituents creates a molecule with both donor and acceptor sites, potentially useful for molecular recognition and as a building block for more complex structures.
The boronic acid pinacol ester group is particularly noteworthy as it serves as a protected form of a boronic acid. The tetramethyl-1,3,2-dioxaborolane structure provides stability to the boronic acid functionality while preserving its synthetic utility for subsequent transformations. This protection is essential for maintaining the compound's stability during storage and handling, while allowing for selective deprotection under controlled conditions.
Applications and Synthetic Utility
Role in Organic Synthesis
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. The boronic acid pinacol ester functionality is especially important in this context, as it enables Suzuki-Miyaura coupling reactions—a palladium-catalyzed process that forms carbon-carbon bonds between boronic acids/esters and halides or triflates.
Spectroscopic Characteristics and Structure Elucidation
Structural Identification Methods
While the search results don't provide specific spectroscopic data for N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, several standard analytical techniques would typically be used to characterize and confirm its structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of the molecule. Additionally, ¹¹B NMR would be valuable for characterizing the boron center.
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Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
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Infrared (IR) Spectroscopy: IR would be particularly useful for identifying the amide functionality (typically showing strong C=O stretching bands around 1630-1690 cm⁻¹) and other key functional groups.
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X-ray Crystallography: For definitive structural determination, including bond angles and crystal packing arrangements.
The compound's InChI Key (TVMRHMZREIYXSR-UHFFFAOYSA-N) and SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC) provide standardized representations of its structure that can be used for database searches and computational analyses.
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